molecular formula C11H13NO3 B13071513 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

Cat. No.: B13071513
M. Wt: 207.23 g/mol
InChI Key: WWSFZQSEXOUHEQ-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a versatile organic compound with a unique structure that includes a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification to form the desired product . The reaction conditions often include the use of catalysts such as copper(I) and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
  • Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

Uniqueness

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is unique due to its specific substitution pattern on the benzoxazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)10-8-4-2-3-5-9(8)15-7-6-12-10/h2-5,10,12H,6-7H2,1H3

InChI Key

WWSFZQSEXOUHEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=CC=C2OCCN1

Origin of Product

United States

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